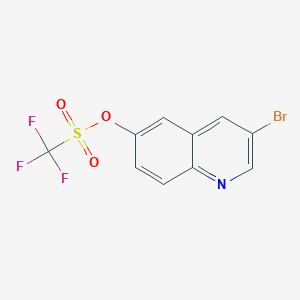
(3-bromoquinolin-6-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and quinoline derivatives. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester typically involves the reaction of 3-bromoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the esterification process. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-bromoquinolin-6-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Alcohol derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
(3-bromoquinolin-6-yl) trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including antimalarial and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonic acid group. This group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and used as a catalyst in various chemical reactions.
3-Bromoquinoline: A precursor in the synthesis of various quinoline derivatives.
Quinoline N-oxides: Oxidized derivatives of quinoline with applications in medicinal chemistry.
Uniqueness
(3-bromoquinolin-6-yl) trifluoromethanesulfonate is unique due to the combination of the trifluoromethanesulfonic acid group and the quinoline ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C10H5BrF3NO3S |
|---|---|
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
(3-bromoquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-7-3-6-4-8(1-2-9(6)15-5-7)18-19(16,17)10(12,13)14/h1-5H |
InChI-Schlüssel |
LFUPOLGJZMVRMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C=C2C=C1OS(=O)(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
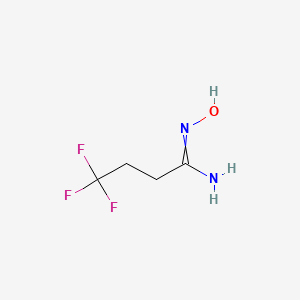
![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)
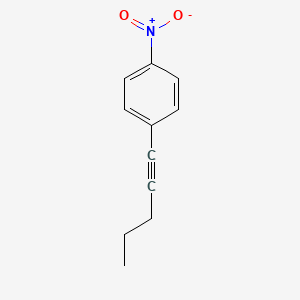
![Benzo[c][1,8]naphthyridine](/img/structure/B8695149.png)
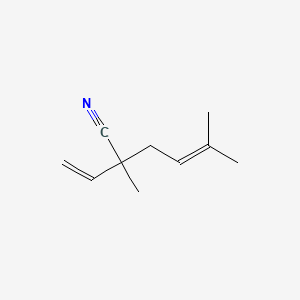
![Thieno[3,4-C]pyridine](/img/structure/B8695171.png)
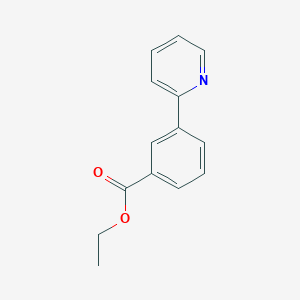
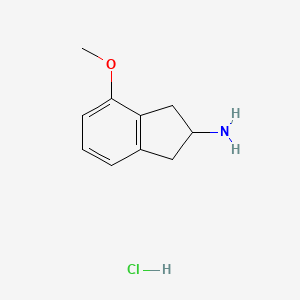
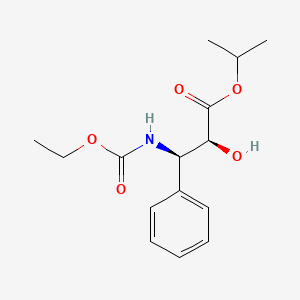
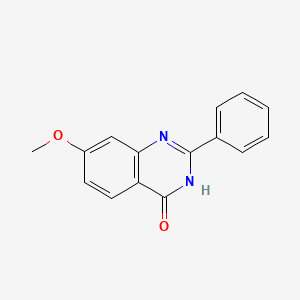
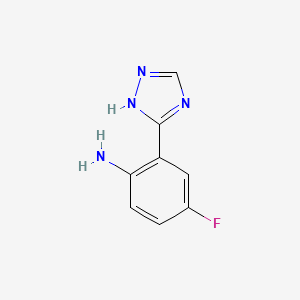
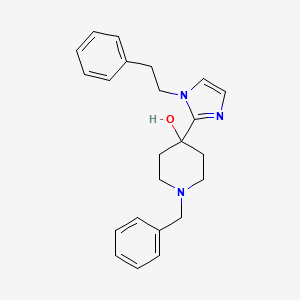
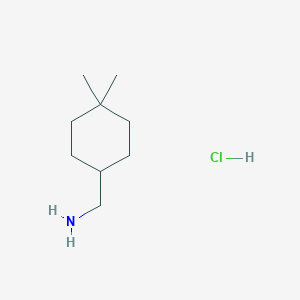
![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
